2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is a chemical compound notable for its potential applications in pharmaceuticals, particularly as a therapeutic agent. This compound features a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities.
This compound falls under the category of organic compounds, specifically amides and heterocyclic compounds, due to the presence of the pyrazole moiety. It is classified based on its structural features and biological activities, which may include anti-inflammatory and analgesic properties.
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and purification steps like recrystallization to ensure high yield and purity of the final product.
The molecular formula for 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is C6H10N4O·2HCl. Its structure includes:
Key structural data includes:
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine purity and yield.
The mechanism of action for 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is primarily studied in relation to its pharmacological effects:
Research indicates that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic applications .
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride has potential applications in:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, renowned for their structural versatility and broad-spectrum bioactivity. As five-membered heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties that facilitate diverse molecular interactions with biological targets [2]. The intrinsic "pyrrole-like" and "pyridine-like" nitrogen atoms within the ring enable acid-base bifunctionality, allowing these compounds to participate in both hydrogen bonding and aromatic stacking interactions critical for target binding [6]. This heterocyclic system has yielded numerous clinically validated drugs, including celecoxib (COX-2 inhibitor), crizotinib (ALK/ROS1 inhibitor), and antipyrine (analgesic), collectively addressing conditions ranging from inflammation to oncology [2]. The 4-aminopyrazole (4AP) subclass specifically garners significant interest due to the presence of a free amino group (–NH₂) that serves as a hydrogen bond donor/acceptor, markedly enhancing target engagement capabilities. When strategically hybridized with pharmacologically active moieties like acetamides, these constructs yield novel chemical entities with optimized drug-like properties [6]. This review focuses specifically on the structural and pharmacological rationale underpinning 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride, a compound exemplifying the therapeutic potential of rationally designed pyrazole-acetamide hybrids.
Table 1: Clinically Relevant Pyrazole-Based Pharmaceuticals [2]
Drug Name | Biological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 1,5-Diarylpyrazole |
Crizotinib | ALK/ROS1 kinase | Non-small cell lung cancer | 3-Amino-5-arylpyrazole |
Antipyrine | Multiple | Analgesic, Antipyretic | 3-Methyl-1-phenylpyrazol-5-one |
Phenylbutazone | Cyclooxygenase (COX) | Rheumatoid arthritis, Osteoarthritis | 1,2-Diphenylpyrazolidinedione |
Pyrazofurin | Orotidine-5'-monophosphate decarboxylase | Antiviral, Anticancer | 4-Hydroxypyrazole nucleoside |
The strategic fusion of 4-aminopyrazole motifs with N-methylacetamide linkers represents a rational approach in contemporary drug design, leveraging synergistic physicochemical and pharmacological properties. Pyrazole-acetamide hybrids exhibit enhanced metabolic stability compared to simpler pyrazole derivatives, attributed to the acetamide group's capacity to reduce oxidative metabolism on the pyrazole ring [5]. Furthermore, the N-methylacetamide linker provides conformational flexibility and serves as a hydrogen-bonding bridge, facilitating optimal orientation for target engagement [3] [4]. Molecular hybridization studies demonstrate that compounds like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide preserve the intrinsic bioactivity of the 4AP moiety while improving aqueous solubility and membrane permeability—critical parameters for oral bioavailability [4]. Computational analyses of related structures (PubChem CIDs: 28280666, 28065173) reveal that the carbonyl oxygen of the acetamide group and the pyrazole ring nitrogen atoms create complementary hydrogen-bonding networks with biological targets, particularly kinases and inflammatory mediators implicated in cancer and inflammatory pathways [3] [4] [5]. This hybrid architecture aligns with fragment-based drug design principles, where the 4-aminopyrazole acts as a hinge-binding fragment and the N-methylacetamide serves as a solubilizing spacer that can be further elaborated to access hydrophobic pockets within target enzymes [5]. Recent work on pyrimidinyl-pyrazole hybrids confirms the therapeutic advantage of such bifunctional designs, demonstrating dual BRAF(V600E) and JNK kinase inhibition—targets critically involved in oncogenic signaling and inflammatory cascades [5].
The 4-amino substituent on the pyrazole ring profoundly influences both the electronic character and biological activity of these heterocycles. Spectroscopic and crystallographic studies reveal that the amino group (–NH₂) at the C4 position exhibits significant resonance contribution, enhancing the aromatic character of the pyrazole ring while maintaining strong hydrogen-bonding capability [6]. This resonance creates an electron-rich environment conducive to π-stacking interactions with aromatic residues in enzyme binding pockets, as observed in kinase inhibitors like crizotinib and pirtobrutinib [2] [6]. The protonatable nature of the pyrazole ring nitrogens (particularly N2) combined with the hydrogen-bond donor/acceptor capacity of the 4-amino group creates a multipoint recognition motif essential for high-affinity target binding. For instance, in JNK kinase inhibitors, the 4-amino group forms critical hydrogen bonds with the kinase hinge region backbone carbonyls, while the pyrazole nitrogen coordinates with catalytic residues [5] [6].
Biologically, 4-aminopyrazoles demonstrate remarkable target versatility. They inhibit tubulin polymerization by binding at the colchicine site (IC₅₀ values ~0.08–12.07 μM) through interactions between the 4-amino group and Thrα179 and Asnβ258 residues [6]. Additionally, these moieties serve as key pharmacophores in cyclin-dependent kinase (CDK) inhibitors like AT7519 and AT9283, currently in clinical trials, where the 4-amino group anchors the molecule to the kinase ATP-binding site [6]. The structural plasticity of 4AP derivatives is evidenced in compound 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one (CAS: 1152914-24-3), where the 4-amino pyrazole is linked to a terminal piperazine via an acetamide spacer, enhancing solubility while maintaining target affinity [7]. Quantum mechanical calculations further indicate that 4-aminopyrazoles exhibit tautomeric preferences (4-amino-1H vs 4-imino-1,4-dihydro forms) that can be modulated by N1-substitution to optimize binding interactions [6].
Table 2: Key Hydrogen Bond Interactions of 4-Aminopyrazole Moieties in Biologically Active Compounds [5] [6]
Target Protein | Interaction Type | Amino Acid Residues Involved | Biological Consequence |
---|---|---|---|
JNK Kinase | H-bond donation (NH₂ → C=O) | Met111, Gly73 | ATP-competitive inhibition |
Tubulin (Colchicine site) | H-bond acceptance (C=O → NH₂) | Thrα179, Asnβ258 | Microtubule destabilization |
BRAF(V600E) Kinase | Bidentate H-bonding | Glu501, Cys532 | Conformational locking of activation loop |
p38 MAP Kinase | H-bond donation (NH₂ → Backbone) | Met109 | Reduced TNF-α production |
Cyclin-Dependent Kinase 2 | Water-mediated H-bonding | Asp86, Leu83 | Cell cycle arrest at G1/S phase |
The conversion of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide to its dihydrochloride salt represents a crucial pharmaceutical optimization strategy to address inherent physicochemical limitations. Free base forms of amino-substituted pyrazoles often exhibit suboptimal aqueous solubility and compromised stability under physiological conditions, restricting their oral absorption and distribution potential [1] [7]. Salt formation with hydrochloric acid protonates both the pyridine-like nitrogen (N2) of the pyrazole ring and the primary amino group (–NH₂ → –NH₃⁺), generating a highly water-soluble crystalline solid [1]. This is evidenced by the commercial handling recommendation for the hydrochloride salt (CAS: 1262774-93-5), which stipulates "sealed in dry, room temperature" storage, indicating inherent stability advantages over the hygroscopic free base [1].
The dihydrochloride salt significantly enhances dissolution kinetics—a prerequisite for efficient gastrointestinal absorption. Molecular weight analysis confirms the addition of two hydrochloric acid molecules (MW: 190.63 g/mol for C₆H₁₁ClN₄O vs. 154.17 g/mol for the free base C₆H₁₀N₄O), contributing to improved crystal lattice energy and reduced hygroscopicity [1] [4]. This salt form maintains chemical integrity during "cold-chain transportation," as specified for related compounds like 2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride (CAS: 1152914-24-3), demonstrating stability under controlled environmental conditions [7]. Importantly, protonation does not diminish the hydrogen-bonding capacity critical for target engagement; instead, the ionic forms may facilitate stronger electrostatic interactions with negatively charged residues in target proteins like JNK isoforms or BRAF(V600E) kinase [5]. The hydrochloride salt strategy also enables versatile formulation development, particularly for parenteral administration routes requiring high compound solubility in aqueous vehicles.
Table 3: Physicochemical Comparison of Free Base vs. Dihydrochloride Salt Forms [1] [4] [7]
Property | Free Base (C₆H₁₀N₄O) | Dihydrochloride Salt (C₆H₁₁ClN₄O) | Pharmaceutical Impact |
---|---|---|---|
Molecular Weight | 154.17 g/mol | 190.63 g/mol | Higher crystal lattice stability |
Solubility (Aqueous) | Limited (<1 mg/mL) | Significantly enhanced (>50 mg/mL) | Improved dissolution and absorption |
Hygroscopicity | Moderate to high | Reduced | Easier handling and storage |
Ionization State at pH 7.4 | Partially ionized | Fully ionized | Enhanced tissue distribution |
Stability Profile | Oxidation-sensitive | Stable at room temperature | Longer shelf life |
Formulation Flexibility | Limited to solid oral forms | Parenteral and solid dosage forms | Broader administration routes |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2